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  • Product: Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate
  • CAS: 898778-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectral Analysis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Foreword for the Researcher In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide is dedicated to researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the spectral characterization of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. While this molecule holds potential as a versatile intermediate, a thorough search of publicly available databases and literature has revealed a notable absence of its experimental spectral data.

Therefore, this document takes a unique and instructive approach. It serves as a predictive guide, meticulously detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. The predictions herein are grounded in foundational principles of organic spectroscopy and data from analogous structures. This guide is designed not only to be a reference for the anticipated spectral features of this specific molecule but also to serve as an educational tool, reinforcing the principles of spectral interpretation. The experimental protocols described are based on established, robust methodologies that would ensure the generation of high-quality, validatable data.

Molecular Structure and Synthetic Rationale

The structural integrity of a compound is the bedrock of its chemical and biological properties. Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a keto-ester characterized by a heptanoate chain, an ethyl ester terminus, and a para-substituted t-butylphenyl moiety.

Diagram of the molecular structure of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

SynthesisWorkflow cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation Pimelic Acid Pimelic Acid Monoethyl Pimelate Monoethyl Pimelate Pimelic Acid->Monoethyl Pimelate EtOH, H+ Ethyl 7-chloro-7-oxoheptanoate Ethyl 7-chloro-7-oxoheptanoate Monoethyl Pimelate->Ethyl 7-chloro-7-oxoheptanoate SOCl2 Target Molecule Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate Ethyl 7-chloro-7-oxoheptanoate->Target Molecule t-Butylbenzene, AlCl3

Caption: Proposed synthetic pathway via Friedel-Crafts acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, aliphatic, and ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~7.90Doublet (d)2HAr-H (ortho to C=O)Deshielded by the adjacent electron-withdrawing carbonyl group. Appears as a doublet due to coupling with the meta protons.
~7.48Doublet (d)2HAr-H (meta to C=O)Shielded relative to the ortho protons. Appears as a doublet due to coupling with the ortho protons.
~4.12Quartet (q)2H-O-CH₂ -CH₃Adjacent to the electron-withdrawing ester oxygen. The quartet arises from coupling to the three methyl protons.
~2.98Triplet (t)2H-CH₂ -C(=O)-ArAlpha to the aromatic ketone, leading to significant deshielding. The triplet is due to coupling with the adjacent methylene group.
~2.28Triplet (t)2H-CH₂ -C(=O)O-Alpha to the ester carbonyl, resulting in deshielding. The triplet is due to coupling with the adjacent methylene group.
~1.75Quintet2H-CH₂-CH₂ -CH₂-Aliphatic proton signal, with splitting influenced by two adjacent methylene groups.
~1.65Quintet2H-CH₂-CH₂ -CH₂-Aliphatic proton signal, with splitting from two neighboring methylene groups.
~1.40Sextet2H-CH₂-CH₂ -CH₂-Aliphatic proton signal, with splitting from adjacent methylene groups.
~1.33Singlet (s)9H-C(CH₃ )₃Protons of the t-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet.
~1.25Triplet (t)3H-O-CH₂-CH₃ Terminal methyl group of the ethyl ester, appearing as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~200.0Ar-C =OKetone carbonyl carbon, highly deshielded.
~173.5O-C =OEster carbonyl carbon, deshielded but less so than the ketone.
~156.5C -C(CH₃)₃Aromatic carbon attached to the t-butyl group.
~134.5C -C(=O)Aromatic carbon attached to the carbonyl group.
~128.2Ar-C H (ortho to C=O)Aromatic methine carbons.
~125.5Ar-C H (meta to C=O)Aromatic methine carbons.
~60.5-O-C H₂-CH₃Ester methylene carbon, deshielded by the oxygen atom.
~43.0-C H₂-C(=O)O-Carbon alpha to the ester carbonyl.
~38.5-C H₂-C(=O)-ArCarbon alpha to the ketone carbonyl.
~35.0-C (CH₃)₃Quaternary carbon of the t-butyl group.
~31.0-C(C H₃)₃Methyl carbons of the t-butyl group.
~29.0Aliphatic -C H₂-Methylene carbons of the heptanoate chain.
~24.5Aliphatic -C H₂-Methylene carbons of the heptanoate chain.
~23.5Aliphatic -C H₂-Methylene carbons of the heptanoate chain.
~14.2-O-CH₂-C H₃Terminal methyl carbon of the ethyl ester.
Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis is crucial for data integrity.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 4.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for carbon).

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.5 seconds.

    • Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and characteristic aromatic and aliphatic C-H stretches.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
~3050MediumAromatic C-H StretchStretching of the C-H bonds on the benzene ring.
~2960StrongAliphatic C-H StretchAsymmetric and symmetric stretching of C-H bonds in the alkyl chain and t-butyl group.
~1735StrongC=O StretchEster carbonyl stretch.
~1685StrongC=O StretchAryl ketone carbonyl stretch (conjugated).
~1600, ~1480Medium-WeakC=C StretchAromatic ring skeletal vibrations.
~1250, ~1100StrongC-O StretchAsymmetric and symmetric stretching of the ester C-O bonds.
~840StrongC-H BendOut-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat liquid sample directly onto the ATR crystal.

    • Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 (background and sample).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

Under electron ionization, Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is expected to produce a molecular ion peak and several characteristic fragment ions.

m/z RatioPredicted IonFragmentation Pathway
304[M]⁺Molecular Ion
289[M - CH₃]⁺Loss of a methyl radical from the t-butyl group.
259[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester.
161[C₁₁H₁₃O]⁺Cleavage alpha to the aromatic ketone (McLafferty rearrangement is unlikely for the aromatic ketone itself, but alpha cleavage is prominent).
149[C₁₀H₁₃O]⁺Further fragmentation of the aromatic portion.
57[C₄H₉]⁺t-butyl cation (often a very stable and abundant fragment).

Predicted major fragmentation pathway for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate in EI-MS.

Fragmentation M [M]⁺ m/z = 304 F1 [M - OC₂H₅]⁺ m/z = 259 M->F1 - •OC₂H₅ F2 [C₁₁H₁₃O]⁺ m/z = 161 M->F2 α-cleavage F3 [C₄H₉]⁺ m/z = 57 F2->F3 rearrangement

Caption: Key predicted EI-MS fragmentation pathways.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • The sample can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis of purity, or via direct infusion.

  • Data Acquisition (EI-MS):

    • Instrument: Mass Spectrometer with an Electron Ionization source.

    • Ionization Energy: 70 eV.

    • Mass Range: 40-500 amu.

    • Scan Speed: 1 scan/second.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in established spectroscopic principles, offers a robust framework for the characterization of this molecule. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality data. It is our hope that this guide will not only aid researchers interested in the synthesis and application of this compound but also serve as a valuable educational resource in the practice of structural elucidation.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Olah, G.A. (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

Exploratory

An In-Depth Technical Guide to Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its commercial availability, physicochemical properties, a plausible synthetic route, and safety considerations, offering field-proven insights and practical guidance.

Introduction and Chemical Identity

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, with the CAS Number 898778-47-7, is a keto-ester derivative. Its molecular structure, featuring a heptanoate chain attached to a 4-tert-butylphenyl ketone, suggests its potential as a versatile intermediate in organic synthesis. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, potentially including novel therapeutic agents.

Key Identifiers:

  • Chemical Name: Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

  • CAS Number: 898778-47-7

  • Molecular Formula: C₁₉H₂₈O₃

  • Molecular Weight: 304.42 g/mol

Commercial Availability

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically offered in research quantities with purities often around 96%. Researchers should inquire with suppliers for detailed specifications, including purity, available quantities, and lead times.

Table 1: Prominent Commercial Suppliers

SupplierPurityAvailable Quantities
Alfa Chemistry96%Inquire
AiFChem97%1 g (Inquire for other quantities)
ChemicalBookN/AInquire

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Analytical Data

While a comprehensive, publicly available technical data sheet with experimentally determined values for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is limited, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Physical StateLiquid or low-melting solidBased on similar keto-esters
Boiling Point> 200 °C at 760 mmHg (estimated)Structure-based prediction
Melting PointNot readily available
SolubilitySoluble in common organic solvents (e.g., DCM, ethyl acetate, THF)General solubility of similar organic compounds

Analytical Characterization:

The structural confirmation of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the aliphatic chain protons, the aromatic protons on the t-butylphenyl group, and the t-butyl singlet.

    • ¹³C NMR would display distinct peaks for the ester and ketone carbonyl carbons, the aromatic carbons, the aliphatic chain carbons, and the carbons of the ethyl and t-butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups (typically in the range of 1680-1740 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 304.42. Fragmentation patterns could provide further structural information.

A logical workflow for the structural confirmation of a synthesized batch of this compound is outlined in the diagram below.

Diagram 1: Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize Compound purification Purify via Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Primary Confirmation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Verification interpretation Compare Spectra to Expected Structure nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Diagram 1: A typical workflow for the synthesis, purification, and structural confirmation of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Synthesis Methodology: A Plausible Approach via Friedel-Crafts Acylation

The proposed reaction would involve the acylation of tert-butylbenzene with a suitable pimelic acid derivative, such as pimelic acid monoethyl ester chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Proposed Reaction Scheme:

Diagram 2: Proposed Synthesis via Friedel-Crafts Acylation reactant1 tert-Butylbenzene product Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate reactant1->product + reactant2 Pimelic acid monoethyl ester chloride reactant2->product AlCl₃ (catalyst) DCM (solvent)

Caption: Diagram 2: A plausible synthetic route to Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods and should be optimized for this specific reaction.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: Pimelic acid monoethyl ester chloride (1.0 equivalent) dissolved in dry DCM is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Tert-butylbenzene (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours, or until TLC analysis indicates completion of the reaction).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for the success of the reaction.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that is effective in generating the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the aromaticity of the benzene ring.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and prevent potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

  • Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the ketone product, liberating the desired product. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.

Potential Applications in Research and Drug Development

While specific applications for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate are not extensively documented in the available literature, its structure suggests its utility as an intermediate in several areas of medicinal chemistry and drug discovery:

  • Scaffold for Novel Compounds: The keto-ester functionality allows for a wide range of chemical modifications. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.

  • Probing Structure-Activity Relationships (SAR): The 4-tert-butylphenyl group is a common motif in medicinal chemistry, often used to explore lipophilic pockets in protein targets. The heptanoate chain provides a flexible linker that can be modified to optimize the positioning of other functional groups. This compound could serve as a starting point for the synthesis of a library of analogs to probe the SAR of a particular biological target.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Assessment Based on Analogs:

Based on the SDS for similar compounds like tert-butyl 7-hydroxyheptanoate, this class of molecules may cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to assume that Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate may have similar hazards.

Conclusion

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a commercially available keto-ester with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be plausibly achieved through a standard Friedel-Crafts acylation. As with any novel chemical, it should be handled with appropriate safety precautions. This guide provides a foundational understanding of this compound to aid researchers in its acquisition, handling, and potential application in their scientific endeavors.

References

  • Organic Syntheses Procedure. Iron-Catalyzed Selective Conjugate Addition of Aryl Grignard Reagents to 2,4-Alkadienoates. Available from: [Link]

  • Google Patents. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Organic Syntheses Procedure. Octanoic acid, 7-oxo-, methyl ester. Available from: [Link]

  • MDPI. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]

  • SpectraBase. Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • BMRB. bmse000550 Ethyl Heptanoate. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to High-Purity Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate for Pharmaceutical Research and Development

This in-depth guide is intended for researchers, scientists, and professionals in the drug development sector. It provides a technical overview of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate, including its synthesis, pu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide is intended for researchers, scientists, and professionals in the drug development sector. It provides a technical overview of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate, including its synthesis, purification, analytical characterization, and its relevance as a key intermediate in pharmaceutical manufacturing. This document emphasizes the practical considerations for sourcing and utilizing this compound with the high purity required for drug development applications.

Introduction: The Significance of Substituted Aryl Keto Esters in Medicinal Chemistry

Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate belongs to the class of aryl keto esters, which are pivotal structural motifs in the synthesis of a wide array of pharmaceutical compounds. The presence of a lipophilic tert-butyl group on the phenyl ring and a reactive keto-ester chain makes this molecule a versatile building block for creating complex molecular architectures with potential therapeutic activities.

While direct therapeutic applications of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate are not documented, its structural analogs, such as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, are known to be impurities in the synthesis of blockbuster drugs like Apixaban, an anticoagulant[1]. This underscores the importance of sourcing and synthesizing high-purity aryl ketoheptanoates to control impurity profiles in final active pharmaceutical ingredients (APIs).

Sourcing High-Purity Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate: A Supplier Landscape

The availability of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate is primarily through custom synthesis and specialized chemical suppliers. While the n-butyl analog, Ethyl 7-(4-butylphenyl)-7-oxoheptanoate (CAS No. 951888-74-7), is more readily available from some vendors, the tert-butyl isomer often requires a custom synthesis request.

When selecting a supplier, it is crucial to assess their capabilities in terms of synthetic chemistry, purification, and analytical characterization. A certificate of analysis (CoA) should be requested, detailing the purity of the compound and the methods used for its determination.

Table 1: Key Considerations for Supplier Selection

CriteriaImportance in Drug DevelopmentQuestions to Ask a Potential Supplier
Purity High purity is critical to avoid the introduction of impurities that could affect the safety and efficacy of the final drug product.What is the guaranteed purity of the compound? What analytical methods are used to determine purity?
Analytical Data A comprehensive CoA provides assurance of the compound's identity and quality.Can you provide a detailed CoA with NMR, HPLC/GC-MS, and elemental analysis data?
Synthetic Route Understanding the synthetic route can help in identifying potential process-related impurities.Can you provide an overview of the synthetic route used?
Scalability The ability to scale up production is essential for later stages of drug development.Do you have the capacity to synthesize larger quantities of the compound if required?
Regulatory Compliance For later-stage development, suppliers should adhere to Good Manufacturing Practices (GMP).Do you operate under a quality management system such as ISO 9001? Can you provide materials manufactured under GMP if needed?

Synthesis and Purification Strategies for High-Purity Product

The synthesis of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate is typically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of tert-butylbenzene with an acylating agent, such as 7-ethoxy-7-oxoheptanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[2][3][4][5].

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_purification Purification tert-butylbenzene tert-butylbenzene Reaction_Vessel Reaction in the presence of AlCl3 catalyst tert-butylbenzene->Reaction_Vessel 7-ethoxy-7-oxoheptanoyl_chloride 7-ethoxy-7-oxoheptanoyl_chloride 7-ethoxy-7-oxoheptanoyl_chloride->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography High_Purity_Product High_Purity_Product Column_Chromatography->High_Purity_Product Drug_Development_Logic Start High-Purity Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate Intermediate Versatile Chemical Intermediate Start->Intermediate  Key Building Block Synthesis Multi-step Synthesis of API Intermediate->Synthesis  Incorporation into Molecular Scaffold API Active Pharmaceutical Ingredient (API) Synthesis->API  Yields High-Purity API Formulation Drug Product Formulation API->Formulation Final Final Drug Product Formulation->Final

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract This technical guide provides a comprehensive overview of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a versatile yet under-documented bifunctional molecule with significant potential in organic synthesis. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a versatile yet under-documented bifunctional molecule with significant potential in organic synthesis. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from analogous structures to present a robust guide for researchers, scientists, and professionals in drug development. We will explore a plausible and detailed synthetic pathway, predict its physicochemical and spectroscopic properties, and delve into its reactivity and potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional molecules, possessing two distinct reactive sites, are invaluable assets in this pursuit. They offer a strategic advantage by allowing for sequential and selective transformations, thereby enabling the construction of complex molecular architectures from a single, versatile starting material. Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a prime example of such a strategic building block. It incorporates a para-substituted aromatic ketone and a terminal ethyl ester, a combination that opens up a wide array of synthetic possibilities. The 4-tert-butylphenyl moiety is a common feature in medicinal chemistry, often introduced to enhance lipophilicity and modulate biological activity. The long aliphatic chain provides a flexible spacer, while the ketone and ester functionalities serve as handles for a diverse range of chemical modifications. This guide aims to illuminate the synthetic utility of this compound, providing a foundational understanding for its application in research and development.

Synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

The most direct and industrially scalable approach to the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the aryl ketone by reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key starting materials: tert-butylbenzene and a suitable derivative of pimelic acid.

G target Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate intermediate Friedel-Crafts Acylation target->intermediate C-C bond formation reagents t-Butylbenzene + Ethyl 7-(chloroformyl)heptanoate intermediate->reagents

Caption: Retrosynthetic approach for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Preparation of the Acylating Agent: Ethyl 7-(chloroformyl)heptanoate

The required acylating agent is the mono-acid chloride of pimelic acid monoethyl ester. This can be readily prepared from pimelic acid in two steps: monoesterification followed by conversion of the remaining carboxylic acid to the acyl chloride.

Step 1: Monoesterification of Pimelic Acid

Pimelic acid is partially esterified to yield the monoethyl ester. This can be achieved by reacting pimelic acid with a limited amount of ethanol under acidic catalysis.

Step 2: Conversion to the Acyl Chloride

The resulting monoester is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to selectively convert the carboxylic acid moiety into an acyl chloride.[1] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]

Friedel-Crafts Acylation: The Key Step

The core of the synthesis is the Friedel-Crafts acylation of tert-butylbenzene with the prepared ethyl 7-(chloroformyl)heptanoate.[2][3]

G cluster_start Starting Materials cluster_reaction Reaction Conditions tbb t-Butylbenzene catalyst AlCl₃ (Lewis Acid) tbb->catalyst acyl_chloride Ethyl 7-(chloroformyl)heptanoate acyl_chloride->catalyst product Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate catalyst->product Friedel-Crafts Acylation solvent Inert Solvent (e.g., CH₂Cl₂ or CS₂) temperature 0 °C to room temperature workup Aqueous Workup product->workup G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction start Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate clemmensen_reagents Zn(Hg), conc. HCl start->clemmensen_reagents wolff_kishner_reagents H₂NNH₂, KOH, heat start->wolff_kishner_reagents clemmensen_product Ethyl 7-(4-T-butylphenyl)heptanoate clemmensen_reagents->clemmensen_product wolff_kishner_product 7-(4-T-butylphenyl)heptanoic acid wolff_kishner_reagents->wolff_kishner_product Hydrolysis of ester likely

Sources

Foundational

Unlocking Potential: A Senior Scientist's Guide to the Biological Activity Screening of Novel Keto Esters

An In-depth Technical Guide for Drug Development Professionals Preamble: The Strategic Value of Keto Esters in Drug Discovery Keto esters are a class of organic compounds characterized by the presence of both a ketone an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Value of Keto Esters in Drug Discovery

Keto esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Their true power in medicinal chemistry and drug development lies in their remarkable synthetic versatility. As crucial synthons, they serve as foundational building blocks for a vast array of more complex, biologically active molecules.[1] More than just intermediates, keto esters themselves have demonstrated a spectrum of intrinsic biological activities, including promising antimicrobial and anticancer effects.[2][3]

This guide is structured to mirror a modern, efficient drug discovery campaign. We will move beyond a simple recitation of protocols to explore the strategic rationale behind each step. Our journey begins with a robust in silico evaluation to select the most promising candidates, proceeds to high-throughput primary screening to identify initial "hits," and culminates in secondary assays designed to confirm activity and elucidate the mechanism of action. This tiered approach ensures that resources are focused on compounds with the highest probability of success.

Chapter 1: The Initial Filter - In Silico Assessment and Candidate Triage

Before a single pipette is lifted, a well-designed screening campaign begins at the computer. Computational modeling allows us to predict the physicochemical and toxicological properties of our novel keto esters, effectively triaging candidates to eliminate those with a low probability of success. This "fail fast, fail cheap" philosophy is central to modern drug development.

Predicting Drug-Likeness: ADME and Lipinski's Rule of Five

The most potent compound is useless if it cannot reach its target in the body. We begin by assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Publicly available tools like the SwissADME server can provide crucial insights into:

  • Lipophilicity (LogP): Influences solubility and membrane permeability.

  • Molecular Weight: A key factor in diffusion and transport.

  • Hydrogen Bond Donors/Acceptors: Affects binding and solubility.

  • Topological Polar Surface Area (TPSA): Predicts cell permeability.

Causality Behind the Choice: By filtering compounds through criteria like Lipinski's Rule of Five, we are making a data-driven decision to prioritize molecules that possess the fundamental characteristics of orally bioavailable drugs. This preemptively addresses potential downstream formulation and delivery challenges. A recent study on β-keto ester analogues successfully used SwissADME to confirm that all synthesized compounds met the drug-likeness criteria before proceeding to biological assays.[2]

Target-Based Screening: Molecular Docking

If the intended biological target is known (e.g., a specific bacterial enzyme), molecular docking can predict the binding affinity and orientation of our keto esters within the target's active site.[3] This technique computationally "fits" the ligand (keto ester) into the receptor (protein), calculating a binding energy score.

Expert Insight: Docking is not a definitive proof of interaction, but a powerful prioritization tool. A strong predicted binding affinity suggests a higher likelihood of biological activity, justifying the compound's progression to in vitro testing. For instance, in the design of novel antibacterial β-keto esters, molecular docking was used to predict interactions with the LasR and LuxS quorum-sensing proteins, which are involved in bacterial resistance.[4]

Workflow for In Silico Candidate Prioritization

The following workflow illustrates the logical sequence of computational screening.

G cluster_0 In Silico Screening Phase Library Virtual Library of Novel Keto Esters ADME ADME & Drug-Likeness Prediction (e.g., SwissADME) Library->ADME Lipinski Filter: Lipinski's Rule of Five ADME->Lipinski Docking Molecular Docking (Target-Specific) Lipinski->Docking Passed Reactivity Reactivity & Toxicity Prediction (DFT) Docking->Reactivity Prioritized Prioritized Candidates for Synthesis & In Vitro Testing Reactivity->Prioritized

Caption: A streamlined workflow for the computational triage of novel keto esters.

Chapter 2: The Proving Ground - Primary In Vitro Screening

With a prioritized list of candidates, we move to the laboratory. The goal of primary screening is to cast a wide net using robust, high-throughput assays to identify compounds that exhibit the desired biological activity.

Foundational Assay: General Cytotoxicity Screening

The first and most critical experimental question is: at what concentration is our compound toxic to living cells? This establishes a therapeutic window. A compound that kills bacteria but is equally toxic to human cells has limited clinical potential.

Method of Choice: The XTT Assay

While the MTT assay is common, we recommend the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[5] The core principle is the same: mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt to a colored formazan product.

Causality Behind the Choice: The formazan product of XTT is water-soluble, eliminating the need for a final, harsh solubilization step involving organic solvents like DMSO.[6] This simplifies the protocol, reduces variability, and makes the assay more reliable and truly high-throughput.

  • Cell Seeding: Plate human cells (e.g., HEK293 for normal cells, HCT-116 for a cancer line) in a 96-well microtiter plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the novel keto esters in culture medium. A typical range would be from 200 µM down to ~0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for a defined period (e.g., 48 hours).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activation solution (electron-coupling agent) according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Signal Development: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Summarize the results in a clear, comparative table.

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)¹
KTE-001HCT-11615.26.6
KTE-001HEK293100.5
KTE-002HCT-1168.415.1
KTE-002HEK293127.0
DoxorubicinHCT-1160.81.5
DoxorubicinHEK2931.2

¹Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.

Targeted Screening: Antimicrobial Activity

Keto esters have shown significant promise as antibacterial agents.[2][7] The gold-standard method for quantifying this activity is determining the Minimum Inhibitory Concentration (MIC).

Method of Choice: Broth Microdilution

This method is quantitative, scalable, and provides a direct measure of the concentration required to inhibit microbial growth.[8][9]

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the keto ester compounds in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2] This can be read by eye or with a plate reader at 600 nm.

Compound IDS. aureus (Gram-positive) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)
KTE-00116>128
KTE-002864
KTE-008432
Vancomycin1N/A
Ciprofloxacin0.51
Targeted Screening: Enzyme Inhibition

Keto esters can act as inhibitors of various enzymes, particularly hydrolases.[10] High-throughput screening for enzyme inhibition can be achieved through various methods that detect either the consumption of substrate or the formation of a product.[11]

Method of Choice: pH-Indicator Assay for Hydrolases

Causality Behind the Choice: This method is elegant in its simplicity and cost-effectiveness. The hydrolysis of an ester by a hydrolase produces a carboxylic acid, causing a detectable drop in the pH of a weakly buffered solution.[10][12] This change can be monitored colorimetrically with a pH indicator dye like bromothymol blue, making it amenable to HTS without the need for expensive coupled enzyme systems.

  • Reagent Preparation: Prepare a weakly buffered solution (e.g., 2.5 mM sodium phosphate, pH 7.0) containing a pH indicator and the enzyme's substrate (e.g., a simple ester like p-nitrophenyl acetate).

  • Compound Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the keto ester inhibitor or a vehicle control. Allow a short pre-incubation (10-15 minutes) for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/indicator solution to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the indicator's peak wavelength (e.g., ~620 nm for bromothymol blue) over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Chapter 3: Hit Confirmation and Mechanistic Insights

Primary screening identifies "hits," but these require validation. Secondary assays confirm the initial result and begin to answer the crucial question: how does the compound work?

Distinguishing Bacteriostatic vs. Bactericidal Action

An MIC value tells us a compound inhibits growth (bacteriostatic), but not necessarily that it kills the bacteria (bactericidal). This distinction is clinically vital. The Minimum Bactericidal Concentration (MBC) assay provides this information.

G cluster_1 Antimicrobial Hit Confirmation MIC_Plate Perform Broth Microdilution Determine MIC Subculture Take Aliquot from Clear Wells (at and above MIC) MIC_Plate->Subculture Agar_Plate Spot onto Agar Plate (No Compound) Subculture->Agar_Plate Incubate Incubate 18-24h Agar_Plate->Incubate MBC_Read Observe for Growth MBC = Lowest concentration with no growth on agar Incubate->MBC_Read

Caption: The logical workflow from determining the MIC to finding the MBC.

Self-Validating System: The MBC is inherently validated by the MIC result. A true bactericidal agent will have an MBC value that is close to its MIC value (e.g., MBC/MIC ≤ 4). A large discrepancy suggests a primarily bacteriostatic mechanism.

Elucidating the Mechanism of Action (MoA)

Understanding the MoA is the holy grail of drug discovery. This is not a single assay but a bespoke series of experiments tailored to the observed activity.

  • For an antibacterial hit: If the keto ester was designed based on quorum-sensing molecules, one could perform reporter gene assays to see if it inhibits specific QS pathways.[2][4]

  • For a cytotoxic hit: One might use flow cytometry to analyze the cell cycle, or perform a Western blot to see if the compound induces markers of apoptosis (programmed cell death).

  • For an enzyme inhibitor: The next step is to perform detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

This phase requires deep scientific expertise to formulate and test hypotheses, moving the compound from a "hit" to a true "lead."

Conclusion

The biological screening of novel keto esters is a strategic process that balances breadth with depth. By integrating computational pre-screening with a tiered system of in vitro assays—from high-throughput primary screens to detailed mechanistic studies—we can efficiently and effectively identify and validate promising new therapeutic candidates. The key to success lies not just in executing protocols, but in understanding the causal logic that connects each step, ensuring that every experiment generates trustworthy, actionable data on the path to drug discovery.

References

  • Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. [Link]

  • Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

  • Polshettiwar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Buß, O., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. [Link]

  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]

  • Vu, H. T. L., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • ResearchGate. (2016). Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]

  • Polshettiwar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. [https://www.researchgate.net/publication/249321453_b-Keto_esters_from_ketones_and_ethyl_chloroformate_a_rapid_general_efficient_synthesis_of_pyrazolones_and_their_antimicrobial_in_silico_and_in_vitro_cytotoxicity_studies]([Link]_ cytotoxicity_studies)

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ResearchGate. (2016). Screening of different β-keto esters against different hydrolases with pH-indicator assay. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Friedel-Crafts Acylation of tert-Butylbenzene to Synthesize Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate via Friedel-Crafts acylation. The narrative delves into the mechanistic rationale beh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate via Friedel-Crafts acylation. The narrative delves into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction optimization, and troubleshooting. Designed for researchers in organic synthesis and drug development, this guide emphasizes safety, reproducibility, and scientific integrity, supported by authoritative references and visual aids to ensure clarity and successful execution.

Introduction and Significance

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains an indispensable tool for the formation of carbon-carbon bonds, specifically for synthesizing aryl ketones.[1][2] These ketones are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers superior control, circumventing issues of carbocation rearrangement and poly-substitution.[3][4][5] This is because the resulting ketone product is less reactive than the starting aromatic material, effectively preventing further acylation.[5][6]

This protocol details the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a molecule with a bifunctional structure—a substituted aromatic ketone and a terminal ethyl ester. Such structures are valuable scaffolds in medicinal chemistry and materials science. The procedure employs the reaction of tert-butylbenzene with ethyl 7-chloro-7-oxoheptanoate in the presence of a Lewis acid catalyst. The bulky tert-butyl group on the aromatic ring serves as a powerful para-directing group due to steric hindrance, ensuring high regioselectivity in the final product.

Principle of the Reaction

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[4] The electron-rich π-system of the tert-butylbenzene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired aryl ketone.[4]

Overall Reaction Scheme:

Materials and Methods

Reagent and Solvent Data

Successful execution of this protocol is contingent on the use of high-purity, anhydrous reagents and solvents. Moisture is detrimental as it rapidly deactivates the Lewis acid catalyst.

Reagent/SolventCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Notes
tert-Butylbenzene98-51-1C₁₀H₁₄134.225.00 g37.25Substrate
Ethyl 7-chloro-7-oxoheptanoate33658-43-8C₉H₁₅ClO₃206.678.45 g40.88Acylating Agent
Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.345.45 g40.88Catalyst (Anhydrous)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93100 mL-Solvent (Anhydrous)
Hydrochloric Acid (HCl)7647-01-0HCl36.46~50 mL-2M Aqueous solution for quench
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01~50 mL-Aqueous solution for wash
Brine7647-14-5NaCl58.44~50 mL-Saturated aqueous solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~5 g-Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Protocol

Step 1: Reaction Setup and Catalyst Suspension
  • Assemble the three-neck flask with the dropping funnel, condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charge the flask with anhydrous aluminum chloride (5.45 g, 40.88 mmol) and anhydrous dichloromethane (50 mL).

  • Begin stirring the suspension under a positive pressure of nitrogen.

  • Cool the flask to 0°C using an ice-water bath.

Rationale: The reaction must be performed under strictly anhydrous conditions as aluminum chloride reacts exothermically with water, rendering it inactive. Starting at 0°C helps to control the initial exotherm upon addition of the reactants.

Step 2: Addition of Reactants
  • In a separate flask, prepare a solution of tert-butylbenzene (5.00 g, 37.25 mmol) and ethyl 7-chloro-7-oxoheptanoate (8.45 g, 40.88 mmol) in anhydrous dichloromethane (50 mL).

  • Transfer this solution to the dropping funnel.

  • Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature at 0-5°C.

Rationale: A slow, controlled addition of the reactants is crucial to manage the reaction rate and heat generation. A slight excess of the acylating agent and catalyst ensures the complete consumption of the limiting aromatic substrate.

Step 3: Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate eluent) until the tert-butylbenzene spot has disappeared.

Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier. The ketone product forms a stable complex with AlCl₃, which necessitates using a stoichiometric amount of the catalyst.[5][6]

Step 4: Reaction Quench and Work-up
  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (~10 mL). Perform this in a well-ventilated fume hood as HCl gas will be evolved.

  • Stir the resulting biphasic mixture vigorously for 15 minutes until the solids have dissolved.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers and wash sequentially with 2M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Rationale: The acidic ice quench hydrolyzes the aluminum complexes of the product and deactivates the excess AlCl₃. The sequential washes remove residual acid and unreacted starting materials, preparing the crude product for purification.

Step 5: Purification
  • Purify the resulting crude oil via flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate).

  • Collect fractions and combine those containing the pure product as determined by TLC analysis.

  • Remove the solvent under reduced pressure to yield Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate as a clear or pale yellow oil.

Mechanistic Deep Dive

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.

  • Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is the potent electrophile in the reaction.[4]

  • Electrophilic Attack: The nucleophilic π-electrons of the tert-butylbenzene ring attack the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]

  • Restoration of Aromaticity: The [AlCl₄]⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This step regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst.[3][4] However, the product ketone immediately complexes with AlCl₃, sequestering the catalyst.

Visualizing the Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl Ethyl 7-chloro-7-oxoheptanoate Acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ AcylCl->Acylium Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcylCl tBuBenzene tert-Butylbenzene Acylium->tBuBenzene SigmaComplex Sigma Complex (Arenium Ion) tBuBenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ FinalProduct Ethyl 7-(4-T-butylphenyl) -7-oxoheptanoate ProductComplex->FinalProduct Aqueous Work-up

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Workflow and Troubleshooting

Workflow Diagram

G Setup 1. Anhydrous Reaction Setup (N₂ Atmosphere) Cooling 2. Cool to 0°C Setup->Cooling Addition 3. Dropwise Addition of Reactant Solution Cooling->Addition Reaction 4. Warm to RT & Stir (Monitor by TLC) Addition->Reaction Quench 5. Quench on Ice/HCl Reaction->Quench Workup 6. Extraction & Washes Quench->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents. 2. Inactive AlCl₃ catalyst. 3. Insufficient reaction time.1. Ensure all reagents and solvents are strictly anhydrous. 2. Use fresh, high-quality anhydrous AlCl₃. 3. Extend reaction time and continue monitoring by TLC.
Formation of Byproducts 1. Reaction temperature too high. 2. Impure starting materials.1. Maintain careful temperature control, especially during addition. 2. Purify starting materials if necessary.
Incomplete Reaction 1. Insufficient catalyst. 2. Deactivation of catalyst by moisture.1. Ensure a slight stoichiometric excess of AlCl₃ is used. 2. Re-run the reaction under impeccable anhydrous conditions.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Acyl Chlorides: Are lachrymatory and corrosive. Handle with care in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a well-ventilated fume hood.

  • Quenching: The quenching process is highly exothermic and releases HCl gas. Perform it slowly and carefully behind a safety shield in a fume hood.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Google Patents. (2014).
  • YouTube. (2020). Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]

  • Filo. (2025). Question: What is the most appropriate solvent for the Friedel-Crafts reaction?. [Link]

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Application

Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate: A Versatile 1,7-Ketoester Scaffold for the Synthesis of Novel Heterocyclic Compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. The strategic design and synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. The strategic design and synthesis of novel heterocyclic frameworks are paramount to developing new chemical entities with desired biological activities and material properties. This application note presents Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate, a uniquely functionalized 1,7-ketoester, as a powerful and versatile building block for constructing a diverse array of heterocyclic systems. We provide in-depth technical guidance, field-proven insights, and detailed, step-by-step protocols for the synthesis of pyridines, pyrimidines, diazepines, and thiophenes from this common precursor. The methodologies described herein are designed to be robust and adaptable, empowering researchers to accelerate their discovery programs.

Introduction: The Strategic Value of a 1,7-Dicarbonyl Synthon

Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate is a bifunctional molecule featuring a terminal aromatic ketone and a distal ethyl ester, separated by a flexible five-carbon aliphatic chain. This 1,7-dicarbonyl relationship is the key to its synthetic utility. The two carbonyl groups possess distinct electrophilicities, allowing for selective and sequential reactions. The presence of the bulky 4-tert-butylphenyl group imparts significant lipophilicity and can provide favorable steric interactions within biological targets, making it an attractive moiety for medicinal chemistry applications.

The ability to leverage this single starting material to access multiple heterocyclic cores—such as six-membered pyridines and pyrimidines or seven-membered diazepines—streamlines synthetic campaigns and facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties of the Building Block
PropertyValue
IUPAC Name Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate
Molecular Formula C₁₉H₂₈O₃
Molecular Weight 304.43 g/mol
Appearance Colorless to pale yellow oil (predicted)
Key Functionalities Aromatic Ketone, Ethyl Ester
CAS Number 951888-74-7 (butyl analog reference)[1]

Synthesis of the Starting Material

The title compound can be reliably synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and efficient route to the aryl ketone moiety.

cluster_0 Synthesis of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate tert_butylbenzene tert-Butylbenzene product Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate tert_butylbenzene->product acyl_chloride Ethyl 6-(chloroformyl)hexanoate acyl_chloride->product catalyst AlCl₃ (Lewis Acid) p1 catalyst->p1 solvent DCM or CS₂ solvent->p1  Reaction  Conditions p1->product cluster_reactions Cyclocondensation Pathways cluster_products Resulting Heterocycles start {Ethyl 7-(4-t-butylphenyl)-7-oxoheptanoate | (Building Block)} r1 Ammonium Acetate (NH₄OAc) start->r1  Hantzsch-type  Reaction r2 Urea / Thiourea (H₂N(C=X)NH₂) start->r2  Biginelli-type  Reaction r3 Hydrazine (N₂H₄) start->r3  Diazepine  Formation r4 Active Methylene Nitrile + Sulfur (NC-CH₂-R + S₈) start->r4  Multicomponent  Reaction p1 Substituted Pyridine r1->p1 p2 Substituted Pyrimidine r2->p2 p3 Substituted Diazepine r3->p3 p4 Substituted Thiophene (Gewald Reaction) r4->p4

Caption: Synthetic pathways from the ketoester building block.

Pathway I: Synthesis of Substituted Pyridines

The condensation of 1,5-dicarbonyl compounds with ammonia is a fundamental approach to pyridine synthesis. [2]While our substrate is a 1,7-ketoester, a related intramolecular cyclization followed by aromatization can be achieved. The Hantzsch pyridine synthesis, which classically uses two equivalents of a β-ketoester and an aldehyde, provides mechanistic precedent for the formation of a dihydropyridine intermediate that can be oxidized. [3][4] Causality of Experimental Choices:

  • Reagent: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote condensation.

  • Solvent: A high-boiling solvent like acetic acid facilitates the necessary dehydration and aromatization steps.

  • Mechanism: The reaction proceeds through initial enamine formation at the ketone, followed by intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto the ester carbonyl. Subsequent dehydration and aromatization yield the stable pyridine ring.

  • Materials & Reagents:

    • Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (1.0 eq)

    • Ammonium acetate (5.0 eq)

    • Glacial acetic acid

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (3.04 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

    • Add glacial acetic acid (20 mL) as the solvent.

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL).

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target pyridine derivative.

  • Self-Validation:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the ethyl ester signals in NMR is a key indicator of successful cyclization.

Pathway II: Synthesis of Substituted Pyrimidines

Pyrimidines are a critical class of heterocycles in medicinal chemistry. [5][6]They are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine (e.g., urea or thiourea), known as the Biginelli reaction or related cyclizations. [7][8]The ketoester functionality in our building block can react in a similar fashion.

Causality of Experimental Choices:

  • Reagent: Thiourea is used to introduce the N-C-N fragment. The use of thiourea will result in a 2-thioxopyrimidine derivative, which is a versatile handle for further functionalization.

  • Catalyst: A strong base like sodium ethoxide is required to deprotonate the thiourea, forming a more potent nucleophile, and to catalyze the condensation and cyclization steps.

  • Mechanism: The reaction begins with the condensation of thiourea with the ketone. The resulting intermediate then undergoes an intramolecular cyclization as the second nitrogen attacks the ester carbonyl, followed by elimination of ethanol and tautomerization to form the stable pyrimidine ring.

  • Materials & Reagents:

    • Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (1.0 eq)

    • Thiourea (1.2 eq)

    • Sodium ethoxide (2.0 eq)

    • Absolute ethanol

    • 1 M Hydrochloric acid

    • Deionized water

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve sodium metal (0.46 g, 20 mmol) in absolute ethanol (40 mL) carefully to prepare sodium ethoxide.

    • To this solution, add thiourea (0.91 g, 12 mmol) and stir until dissolved.

    • Add a solution of Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (3.04 g, 10 mmol) in absolute ethanol (10 mL) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

    • Cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the residue into ice-water (100 mL) and acidify to pH ~6 with 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

  • Self-Validation:

    • Confirm the structure using NMR, IR (presence of C=S stretch), and mass spectrometry. The absence of the ester group and the appearance of signals corresponding to the pyrimidine ring are crucial checkpoints.

Pathway III: Synthesis of Substituted Diazepines

1,4- and 1,5-diazepines are seven-membered heterocyclic rings that are prevalent in centrally active pharmaceuticals. [9][10][11]The synthesis often involves the condensation of a 1,n-dicarbonyl compound with a 1,m-diamine. Here, we utilize the 1,7-spacing of our ketoester and a 1,2-dinucleophile like hydrazine to construct a 1,2-diazepine derivative.

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent dinucleophile that will react with both carbonyl functionalities to form the seven-membered ring.

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the condensation reaction.

  • Mechanism: The reaction likely proceeds via the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.

  • Materials & Reagents:

    • Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (1.0 eq)

    • Hydrazine hydrate (80% solution, 1.5 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (3.04 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Add hydrazine hydrate (0.94 mL, 15 mmol) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue can be purified by trituration with cold diethyl ether or by column chromatography on silica gel to afford the pure diazepine derivative.

  • Self-Validation:

    • Characterize the product by NMR and mass spectrometry. The molecular weight should correspond to the cyclized product. ¹H NMR should show characteristic signals for the diazepine ring protons.

Pathway IV: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald three-component reaction is a powerful method for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an α-cyano ester (or other active methylene nitrile), and elemental sulfur. [12][13][14][15]This reaction is exceptionally valuable for its atom economy and convergence.

Causality of Experimental Choices:

  • Reagents: The ketone functionality of our building block, ethyl cyanoacetate as the active methylene component, and elemental sulfur are the three core reactants.

  • Catalyst: A morpholine base is used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound. [15]* Mechanism: The process starts with a base-catalyzed Knoevenagel condensation. Elemental sulfur then adds to the resulting α,β-unsaturated nitrile intermediate. The final step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene. [13][16]

cluster_1 Gewald Reaction Mechanism start_ketone Ketoester (R-CO-...) knoevenagel Knoevenagel Condensation Intermediate start_ketone->knoevenagel start_nitrile Ethyl Cyanoacetate (NC-CH₂-COOEt) start_nitrile->knoevenagel sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct product 2-Aminothiophene Product sulfur_adduct->product Intramolecular Cyclization & Tautomerization catalyst Morpholine (Base) catalyst->knoevenagel catalyzes sulfur Sulfur (S₈) sulfur->sulfur_adduct

Caption: Key stages of the Gewald aminothiophene synthesis.

  • Materials & Reagents:

    • Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (1.0 eq)

    • Ethyl cyanoacetate (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (0.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate (3.04 g, 10 mmol), ethyl cyanoacetate (1.07 mL, 10 mmol), and elemental sulfur (0.35 g, 11 mmol atom).

    • Add ethanol (30 mL) as the solvent, followed by morpholine (0.17 mL, 2 mmol) as the catalyst.

    • Stir the mixture at 50-60 °C for 4-6 hours. The reaction is often accompanied by the evolution of H₂S (conduct in a well-ventilated fume hood).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from ethanol to obtain the target 2-aminothiophene.

  • Self-Validation:

    • The structure should be confirmed by NMR, which will show a characteristic singlet for the amino protons. Mass spectrometry and IR spectroscopy (N-H stretches) will further validate the product structure.

Conclusion

Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate has been demonstrated to be a highly effective and versatile platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The distinct reactivity of its ketone and ester functionalities enables predictable and high-yielding cyclocondensation reactions to access pyridines, pyrimidines, diazepines, and thiophenes. The protocols provided herein are robust, well-rationalized, and serve as a reliable starting point for researchers in drug discovery and chemical synthesis to generate novel molecular entities for their screening programs.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Baran, P. Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. Available at: [Link]

  • Ethyl 4-oxoheptanoate. PubChem, National Institutes of Health. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central, National Institutes of Health. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Grokipedia. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+. ACS Omega. Available at: [Link]

  • Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. ResearchGate. Available at: [Link]

  • Synthesis of diazepam. ResearchGate. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of health. Available at: [Link]

  • Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. National Institutes of Health. Available at: [Link]

  • Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.
  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chem-Station. Available at: [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Hantzsch pyridine synthesis. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols: Leveraging Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate for the Synthesis of Novel Enzyme Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate as a versatile starting mate...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate as a versatile starting material for the synthesis of potential enzyme inhibitors. This document outlines the rationale behind its use, detailed synthetic protocols, and robust methods for evaluating the inhibitory activity of the resulting compounds against a key class of enzymes implicated in various pathologies: Matrix Metalloproteinases (MMPs).

Introduction: The Promise of a Privileged Scaffold

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a unique bifunctional molecule, integrating a ketoester functionality with a sterically hindered aromatic moiety. This combination of features makes it an attractive scaffold for the design of enzyme inhibitors for several compelling reasons:

  • The Ketoester Handle: The ester group provides a convenient point for chemical modification, allowing for the introduction of various functionalities to modulate solubility, cell permeability, and target engagement. The adjacent ketone can be exploited for various chemical transformations or can participate in binding interactions within an enzyme's active site. β-ketoesters are recognized as important synthons in the synthesis of complex drug molecules due to their electrophilic and nucleophilic reactive sites.[1]

  • The 4-tert-Butylphenyl Group: This bulky, lipophilic group is a common motif in medicinal chemistry. It can effectively occupy hydrophobic pockets within an enzyme's active site, enhancing binding affinity and selectivity. The para-substitution pattern directs further modifications to specific vectors in space, allowing for rational drug design.

  • Chain Length and Flexibility: The seven-carbon chain provides a flexible linker, allowing the terminal functional groups to adopt optimal orientations for interacting with different regions of an enzyme's active site.

This guide will focus on the derivatization of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate into a hydroxamic acid, a well-established zinc-binding group, to target zinc-dependent enzymes like Matrix Metalloproteinases (MMPs).

Rationale for Targeting Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[2] While essential for physiological processes like tissue remodeling and wound healing, their overexpression or dysregulation is implicated in numerous diseases, including:

  • Cancer metastasis

  • Arthritis

  • Cardiovascular diseases

  • Neuroinflammatory disorders

Therefore, the development of specific MMP inhibitors is a significant therapeutic strategy.[2][3] The design of MMP inhibitors often incorporates a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the active site, and a backbone structure that interacts with the enzyme's substrate-binding pockets, particularly the S1' pocket which often accommodates hydrophobic residues.[2][4] The 4-tert-butylphenyl group of our scaffold is well-suited to interact with such hydrophobic pockets.

Synthetic Protocol: From Ketoester to a Potential MMP Inhibitor

The following protocol details the conversion of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate to its corresponding hydroxamic acid derivative.

Step 1: Synthesis of 7-(4-(tert-butyl)phenyl)-7-oxoheptanohydroxamic acid

This two-step synthesis involves the hydrolysis of the ethyl ester followed by the formation of the hydroxamic acid.

Part A: Hydrolysis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Materials:

  • Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Part B: Formation of the Hydroxamic Acid

Materials:

  • 7-(4-(tert-butyl)phenyl)-7-oxoheptanoic acid (from Part A)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add hydroxylamine hydrochloride (1.5 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired hydroxamic acid.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis of 7-(4-(tert-butyl)phenyl)-7-oxoheptanohydroxamic acid cluster_purification Purification and Characterization start Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) start->hydrolysis acid 7-(4-(tert-butyl)phenyl)-7-oxoheptanoic acid hydrolysis->acid coupling Amide Coupling (HATU, DIPEA, NH2OH·HCl, DMF) acid->coupling product 7-(4-(tert-butyl)phenyl)-7-oxoheptanohydroxamic acid coupling->product purify Column Chromatography product->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Synthetic workflow for the preparation of the target hydroxamic acid.

Protocol: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the inhibitory activity of the synthesized hydroxamic acid against a representative MMP, such as MMP-2 or MMP-9.

Principle:

The assay utilizes a quenched fluorescent substrate. In the presence of active MMP, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human MMP (e.g., MMP-2 or MMP-9)

  • MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Synthesized inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.

    • Prepare serial dilutions of the inhibitors in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • Dilute the MMP enzyme and the fluorogenic substrate to their working concentrations in assay buffer. The optimal concentrations should be determined empirically.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the serially diluted inhibitor solutions or positive control.

    • For the no-inhibitor control, add 50 µL of assay buffer containing the same percentage of DMSO.

    • For the blank, add 100 µL of assay buffer.

  • Enzyme Addition:

    • Add 25 µL of the diluted MMP enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately start monitoring the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation: Expected Results

The inhibitory activity of the synthesized hydroxamic acid can be compared to a known broad-spectrum MMP inhibitor.

CompoundTarget EnzymeIC₅₀ (nM) [Expected Range]
7-(4-(tert-butyl)phenyl)-7-oxoheptanohydroxamic acidMMP-210 - 500
7-(4-(tert-butyl)phenyl)-7-oxoheptanohydroxamic acidMMP-950 - 1000
GM6001 (Positive Control)MMP-20.4 - 20
GM6001 (Positive Control)MMP-90.5 - 27

Note: The expected IC₅₀ values are hypothetical and will depend on the specific assay conditions and the actual potency of the synthesized compound.

Logical Relationship: From Scaffold to Inhibition

G Scaffold Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate Hydroxamic_Acid Hydroxamic Acid Derivative Scaffold->Hydroxamic_Acid Synthesis MMP Matrix Metalloproteinase (MMP) Hydroxamic_Acid->MMP Binding Inhibition Enzyme Inhibition MMP->Inhibition Catalytic Activity Blocked

Caption: The logical progression from the starting material to enzyme inhibition.

Conclusion and Future Directions

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate serves as an excellent starting point for the development of novel enzyme inhibitors. The synthetic route to the corresponding hydroxamic acid is straightforward, and the resulting compound is a promising candidate for MMP inhibition. Further studies could involve:

  • Exploring Selectivity: Testing the inhibitor against a panel of different MMPs to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the linker and the aryl group to optimize potency and selectivity.

  • In Vitro and In Vivo Studies: Evaluating the efficacy of promising inhibitors in cell-based assays and animal models of diseases where MMPs are implicated.

These application notes provide a solid foundation for researchers to embark on the exciting journey of discovering novel therapeutics based on this versatile chemical scaffold.

References

  • Borkakoti, N. (2004). Matrix metalloprotease inhibitors: design from structure. Biochemical Society Transactions, 32(1), 17-20. [Link]

  • Rao, M. S., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10975-10996. [Link]

  • Whittaker, M., et al. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776. [Link]

  • Jacobsen, J. A., et al. (2010). A novel fluorescent substrate for matrix metalloproteinase-2. Analytical Biochemistry, 402(1), 51-58. [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2355–2368. [Link]

  • Agrawal, N., et al. (2012). Methods for hydroxamic acid synthesis. Current Organic Chemistry, 16(8), 978-993. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. This document offers in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. This document offers in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind the synthetic strategy. Our aim is to empower you to overcome common challenges and optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is most efficiently achieved through a two-stage process. The first stage involves the preparation of the acylating agent, 7-ethoxy-7-oxoheptanoyl chloride, from a suitable precursor like adipic acid monoethyl ester. The second, and key, stage is the Friedel-Crafts acylation of tert-butylbenzene with the synthesized acyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield the desired ketoester.[1][2]

The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, leading to a high regioselectivity for the desired para-substituted product. While Friedel-Crafts alkylations are prone to polyalkylation, the acylation introduces a deactivating acyl group, which significantly reduces the likelihood of a second acylation on the product ring.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Acyl Chloride Preparation cluster_stage2 Stage 2: Friedel-Crafts Acylation Adipic_Acid Adipic Acid Monoester Adipic Acid Monoethyl Ester Adipic_Acid->Monoester   Monoesterification   (e.g., H₂SO₄, Ethanol) Acyl_Chloride 7-ethoxy-7-oxoheptanoyl chloride Monoester->Acyl_Chloride   Chlorination   (e.g., Oxalyl Chloride) Product Ethyl 7-(4-T-butylphenyl)- 7-oxoheptanoate Acyl_Chloride->Product   AlCl₃ catalyst tBuBenzene tert-Butylbenzene tBuBenzene->Product

Caption: Overall synthetic workflow for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvents, or starting materials will hydrolyze and deactivate the catalyst. 2. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of catalyst is often required. 3. Poor Quality Acyl Chloride: The acyl chloride may have degraded due to moisture exposure during its synthesis or storage, leading to the corresponding carboxylic acid which is unreactive under these conditions. 4. Low Reaction Temperature: The activation energy for the acylation may not be reached if the temperature is too low.Solutions: 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. If the yield is still low, a slight excess (up to 1.3 equivalents) may be beneficial. 3. Verify Acyl Chloride Quality: Use freshly prepared 7-ethoxy-7-oxoheptanoyl chloride. You can confirm its integrity via IR spectroscopy (look for the characteristic C=O stretch of the acid chloride around 1800 cm⁻¹). 4. Adjust Reaction Temperature: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature or gently heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.
Formation of a Dark, Tarry Reaction Mixture 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and product. 2. Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, using toluene as a solvent could lead to its acylation.Solutions: 1. Maintain Temperature Control: Add the acyl chloride and catalyst portion-wise or via a dropping funnel to a cooled solution of tert-butylbenzene to manage the initial exotherm. Use an ice bath to maintain a low temperature during addition. 2. Choose an Inert Solvent: Dichloromethane or 1,2-dichloroethane are common and generally inert solvents for Friedel-Crafts acylations. If a higher boiling point is needed, nitrobenzene can be used, although it is deactivating.
Presence of Unreacted tert-Butylbenzene 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. 2. Stoichiometry Imbalance: An excess of tert-butylbenzene may have been used.Solutions: 1. Extend Reaction Time/Increase Temperature: After the initial addition, allow the reaction to stir at room temperature for several hours or gently heat to ensure completion. Monitor the reaction progress by TLC. 2. Optimize Stoichiometry: Use a slight excess of the acylating agent (1.05-1.1 equivalents) relative to tert-butylbenzene.
Difficult Purification/Oily Product 1. Impurities: The presence of starting materials or byproducts can make purification, especially crystallization, difficult. 2. Incomplete Work-up: Residual aluminum salts can complicate purification.Solutions: 1. Column Chromatography: If direct crystallization fails, purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. 2. Thorough Work-up: During the work-up, ensure the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes. Thoroughly wash the organic layer with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

Frequently Asked Questions (FAQs)

Q1: Why is para-substitution the major product in the acylation of tert-butylbenzene?

The tert-butyl group is an ortho, para-directing group due to its electron-donating inductive effect. However, its large steric bulk significantly hinders the approach of the electrophile (the acylium ion) to the ortho positions. Consequently, the acylation occurs almost exclusively at the sterically more accessible para position.

Q2: Can the tert-butyl group be cleaved during the reaction?

Under harsh Friedel-Crafts conditions (e.g., high temperatures, prolonged reaction times, or with very active catalysts), dealkylation of the tert-butyl group is possible, leading to the formation of benzene and subsequent acylation to form other ketoesters. However, under the controlled temperature conditions typically used for acylation, this side reaction is generally not significant.

Q3: Is it possible to use a different Lewis acid instead of aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or tin(IV) chloride (SnCl₄) can also catalyze Friedel-Crafts acylation.[3] However, aluminum chloride is the most commonly used and often the most effective for this type of transformation. The optimal catalyst may need to be determined empirically for this specific reaction.

Q4: Can I use adipic acid directly for the Friedel-Crafts reaction?

No, a carboxylic acid itself is not electrophilic enough to acylate an aromatic ring. The carboxylic acid group must first be activated, typically by converting it to an acyl chloride. The acyl chloride, in the presence of a Lewis acid, forms a highly electrophilic acylium ion, which is the reactive species in the acylation reaction.

Experimental Protocols

Stage 1: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

Part A: Synthesis of Adipic Acid Monoethyl Ester (Monoethyl Adipate)

This procedure is adapted from established methods for the monoesterification of dicarboxylic acids.[1][4][5][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add adipic acid (1 equivalent), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Esterification: Add absolute ethanol (1.0-1.2 equivalents). Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure adipic acid monoethyl ester.

Part B: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

This procedure utilizes a standard method for converting a carboxylic acid to an acyl chloride.[7]

  • Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and CO), add adipic acid monoethyl ester (1 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane).

  • Chlorination: Add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) is often added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO). The reaction is typically complete within 1-3 hours.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride is often used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation to Synthesize Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[2][3][8]

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add tert-butylbenzene (1 equivalent) to the flask.

  • Acylation: Add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification
  • Recrystallization: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing the Troubleshooting Logic

Troubleshooting start Low Yield of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate q1 Was the reaction performed under strictly anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was at least a stoichiometric amount of AlCl₃ used? a1_yes->q2 sol1 Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run under an inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the acyl chloride freshly prepared or of high quality? a2_yes->q3 sol2 Use 1.1-1.3 equivalents of AlCl₃ to compensate for complexation with the product. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was the reaction temperature and time optimized? a3_yes->q4 sol3 Prepare fresh 7-ethoxy-7-oxoheptanoyl chloride before the reaction. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Yield Improved a4_yes->end sol4 Allow the reaction to warm to RT and stir for a longer duration. Monitor by TLC. a4_no->sol4 sol4->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • CN102898306A - Synthetic method of monomethyl adipate - Google P
  • CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (URL: not available)
  • Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • CN101638365B - Production process of oxalyl chloride monoethyl ester - Google P
  • t-butyl benzene by Friedel-Crafts: some questions... - Sciencemadness.org. (URL: [Link])

  • Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc. (URL: [Link])

  • ETHYL 7-OXOHEPTANOATE - gsrs. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Ethyl adipate - Organic Syntheses Procedure. (URL: [Link])

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (URL: [Link])

  • Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. (URL: [Link])

  • Acyl chloride synthesis - Organic Chemistry Portal. (URL: [Link])

  • Oxalyl Chloride - ResearchGate. (URL: [Link])

  • (PDF) Friedel-Crafts Acylation - ResearchGate. (URL: [Link])

  • A Friedel Crafts Reaction - YouTube. (URL: [Link])

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate in various reaction media. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.

Understanding the Solubility Profile of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a ketoester characterized by a long aliphatic chain and a bulky, nonpolar tert-butylphenyl group. This structure contributes to its predominantly nonpolar nature, which can lead to limited solubility in polar solvents and even some common organic reaction media. The principle of "like dissolves like" is a fundamental concept in predicting solubility; a solute will dissolve best in a solvent that has a similar polarity.[1]

Molecular Structure Analysis:

  • Nonpolar Moieties: The 4-tert-butylphenyl group and the heptanoate chain are significant contributors to the molecule's hydrophobicity.

  • Polar Moieties: The ester and ketone functional groups introduce some polarity, but their influence is often outweighed by the large nonpolar regions.

This structural balance dictates the compound's solubility behavior and is the primary consideration when troubleshooting solubility issues.

Troubleshooting Guide: A Stepwise Approach to Overcoming Poor Solubility

Our recommended approach to tackling solubility problems is systematic, starting with the simplest and most direct methods before progressing to more complex solutions.

Diagram: Troubleshooting Workflow

Solubility_Workflow Troubleshooting Workflow for Poor Solubility cluster_details Key Considerations start Initial Observation: Poor Solubility of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate solvent_screening Step 1: Solvent Selection (Based on 'Like Dissolves Like') start->solvent_screening temp_adjustment Step 2: Temperature Adjustment solvent_screening->temp_adjustment If solubility is still insufficient Polarity Matching Polarity Matching solvent_screening->Polarity Matching Solvent Compatibility with Reagents Solvent Compatibility with Reagents solvent_screening->Solvent Compatibility with Reagents cosolvent Step 3: Co-Solvent System temp_adjustment->cosolvent If temperature effect is limited or undesirable Reaction Kinetics Reaction Kinetics temp_adjustment->Reaction Kinetics Analyte Stability Analyte Stability temp_adjustment->Analyte Stability ptc Step 4: Phase-Transfer Catalysis (for biphasic reactions) cosolvent->ptc For reactions with immiscible reagents Miscibility Miscibility cosolvent->Miscibility Impact on Reactivity Impact on Reactivity cosolvent->Impact on Reactivity end Resolution: Homogeneous Reaction Mixture ptc->end Catalyst Selection Catalyst Selection ptc->Catalyst Selection Reaction Type Reaction Type ptc->Reaction Type

Caption: A stepwise approach to resolving solubility issues.

Frequently Asked Questions (FAQs) & Detailed Protocols

Q1: My Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is not dissolving in the recommended reaction solvent. What is the first thing I should do?

A1: Re-evaluate Your Solvent Choice.

The initial choice of solvent is critical. Based on the structure of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, solvents with moderate to low polarity are generally the most effective.

Causality: The large nonpolar surface area of the molecule requires a solvent that can effectively solvate these regions through van der Waals interactions. Highly polar solvents, like water or methanol, will have strong intermolecular forces (like hydrogen bonding) that are not easily overcome by the nonpolar solute, leading to poor solubility.

Recommended Solvents:

Solvent CategoryExamplesRationale for Use
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, AcetonitrileGood balance of polarity to interact with the keto-ester groups while solvating the nonpolar parts.
Nonpolar Aromatic Toluene, XyleneEffective at solvating the tert-butylphenyl ring.
Ethers Diethyl ether, 1,4-DioxaneGenerally good solvents for a wide range of organic compounds.

Protocol for Solvent Screening:

  • Small-Scale Test: Before committing to a large-scale reaction, perform small-scale solubility tests in a variety of solvents.

  • Procedure:

    • Add a known small amount (e.g., 10 mg) of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate to a vial.

    • Add the test solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing.

    • Observe the amount of solvent required to fully dissolve the compound at room temperature.

  • Selection Criteria: Choose the solvent that provides the best solubility and is compatible with your reaction conditions and other reagents.

Q2: I've chosen a suitable solvent, but the solubility is still not optimal. What is the next step?

A2: Adjust the Temperature.

For most solid organic compounds, solubility increases with temperature.[2][3]

Causality: The dissolution of a solid is often an endothermic process, meaning it requires energy to break the crystal lattice of the solid and to disrupt the solvent-solvent interactions.[2] Applying heat provides this energy, favoring the dissolution process.

Experimental Protocol:

  • Gradual Heating: Slowly increase the temperature of your reaction mixture while stirring vigorously.

  • Monitor Dissolution: Observe the point at which the compound fully dissolves.

  • Caution:

    • Ensure the chosen temperature is below the boiling point of your solvent.

    • Verify that your starting material and other reagents are stable at the elevated temperature. Run a preliminary stability test if necessary.

Q3: Heating the reaction is not feasible due to the thermal sensitivity of my other reagents. How can I improve solubility at a lower temperature?

A3: Employ a Co-Solvent System.

A co-solvent is a second solvent added to the primary reaction medium to enhance the solubility of a solute.

Causality: Co-solvents work by modifying the overall polarity of the solvent system to be more compatible with the solute. For a nonpolar compound in a relatively polar solvent, adding a less polar co-solvent can significantly improve solubility.

Recommended Co-Solvent Combinations:

Primary Solvent (More Polar)Co-Solvent (Less Polar)Rationale
AcetonitrileToluene or DCMToluene or DCM will help to solvate the nonpolar regions of the molecule.
AcetoneHexane or HeptaneAdding a nonpolar alkane can disrupt the polarity of the acetone.
Tetrahydrofuran (THF)Diethyl EtherCan fine-tune the solvent properties for optimal solubility and reaction rate.

Protocol for Co-Solvent Optimization:

  • Start with the Primary Solvent: Dissolve your other reagents in the primary solvent.

  • Add the Solute: Add the Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate to this mixture.

  • Titrate with Co-Solvent: Slowly add the co-solvent while stirring until the solute dissolves completely.

  • Determine the Optimal Ratio: Note the ratio of primary solvent to co-solvent required for dissolution. It is advisable to use the minimum amount of co-solvent necessary.

Q4: My reaction involves an aqueous phase and an organic phase, and the Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is in the organic phase. The reaction is very slow. How can I improve this?

A4: Use a Phase-Transfer Catalyst (PTC).

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases.[4]

Causality: A PTC acts as a shuttle, carrying a reactant (usually an anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.[4] This overcomes the physical separation of the reactants, thereby increasing the reaction rate. This is particularly relevant for reactions involving ketoesters, such as alkylations.

Diagram: Mechanism of Phase-Transfer Catalysis

PTC_Mechanism Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq Anionic Reactant (A⁻) PTC_Q_A Activated PTC (Q⁺A⁻) A_aq->PTC_Q_A Ion Exchange at Interface M_aq Cation (M⁺) RX_org Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate (RX) RA_org Product (RA) RX_org->RA_org X_org Leaving Group (X⁻) PTC_Q_X PTC (Q⁺X⁻) PTC_Q_X->A_aq Returns to Aqueous Phase PTC_Q_A->RX_org Reaction in Organic Phase PTC_Q_A->PTC_Q_X Regeneration

Caption: The catalytic cycle of a phase-transfer catalyst.

Common Phase-Transfer Catalysts:

Catalyst TypeExamplesApplications
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Aliquat 336General purpose, effective for a wide range of reactions.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideOften more thermally stable than ammonium salts.
Crown Ethers 18-Crown-6Excellent for solubilizing alkali metal cations in organic solvents.

Protocol for Using a Phase-Transfer Catalyst:

  • Catalyst Selection: Choose a PTC based on the nature of your reactants and reaction conditions. Quaternary ammonium salts like TBAB are a good starting point.

  • Loading: Use a catalytic amount of the PTC, typically 1-10 mol% relative to the limiting reagent.

  • Procedure:

    • Dissolve the Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate and any other organic-soluble reagents in the organic solvent.

    • Dissolve the aqueous-soluble reagent in water.

    • Add the PTC to the biphasic mixture.

    • Stir the mixture vigorously to ensure a large interfacial area for the phase transfer to occur.

Summary of Troubleshooting Strategies

StrategyWhen to UseKey Considerations
Solvent Selection Initial step for any reaction setup.Polarity matching ("like dissolves like"), compatibility with all reagents.
Temperature Adjustment When solubility is insufficient at room temperature.Thermal stability of reactants and products, boiling point of the solvent.
Co-Solvent System When heating is not an option or to fine-tune solvent properties.Miscibility of solvents, potential impact on reaction kinetics.
Phase-Transfer Catalysis For heterogeneous reactions involving immiscible aqueous and organic phases.Catalyst selection, vigorous stirring is essential.

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges posed by Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, leading to more efficient and successful reactions.

References

  • [Placeholder for a relevant scientific paper on ketoester solubility or synthesis]
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • [Placeholder for a relevant scientific paper on co-solvent theory and applic
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • Black, D. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 852-857. [Link]

  • Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes. Reinhold Publishing Corporation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Elemental Analysis: A Case Study of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth comparison of High-R...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the elemental analysis of small molecules, using Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate (Molecular Formula: C₁₉H₂₈O₃) as a practical exemplar. We will explore the causality behind experimental choices, present detailed protocols, and compare HRMS with alternative methodologies, ensuring a framework of scientific integrity and trustworthiness.

The Imperative of Certainty: Why Elemental Composition Matters

In drug development, confirming the elemental formula of a newly synthesized compound is a critical step for regulatory submissions and intellectual property protection. For researchers, it is the first pillar of structural elucidation, validating that the correct molecule has been formed before proceeding to more complex analyses like NMR or crystallography. An incorrect elemental formula assignment can derail a research project, leading to wasted resources and time. Traditional methods like combustion analysis, while reliable, provide only the percentage of C, H, N, and S, which can sometimes be ambiguous for molecules with similar percentage compositions. HRMS, by contrast, provides a highly precise mass measurement of the intact molecule, offering a direct and powerful route to the correct elemental formula.[1][2][3]

The Core Principles: Mass Accuracy and Resolution

High-Resolution Mass Spectrometry's power in elemental analysis stems from two key performance metrics: mass resolution and mass accuracy . It is a common misconception that these terms are interchangeable.

  • Mass Resolution is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[4] A higher resolution allows for the separation of ions that would otherwise overlap, which is crucial for minimizing interferences.[5]

  • Mass Accuracy is the closeness of the measured m/z to the true, calculated m/z of an ion. It is typically expressed in parts-per-million (ppm). High mass accuracy is essential for narrowing down the number of possible elemental formulas for a given mass.[6]

For a molecule like Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, with a calculated monoisotopic mass of 304.20384 Da, a mass accuracy of better than 5 ppm is typically required by scientific journals to confirm the molecular formula.[1][5] This level of precision allows the instrument to differentiate C₁₉H₂₈O₃ from other potential formulas that might have a similar nominal mass.

The logical workflow for elemental formula determination using HRMS is a self-validating system, combining the precision of mass measurement with the natural abundance of isotopes.

HRMS workflow for elemental composition validation.

Comparing High-Resolution Mass Spectrometry Platforms

The choice of HRMS instrument significantly impacts the quality of elemental analysis data. The three predominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[4]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Typical Resolution 40,000 - 80,00060,000 - 500,000 (up to 1M)>1,000,000
Typical Mass Accuracy 1 - 5 ppm< 1 - 3 ppm< 0.2 ppm
Acquisition Speed Very Fast (suited for UHPLC)Moderate to FastSlow (often used for direct infusion)
Cost


$

Footprint & Maintenance Relatively small, robustModerateLarge, requires superconducting magnet

Expert Insights on Platform Selection:

  • FT-ICR MS offers the pinnacle of performance with unparalleled resolution and mass accuracy, making it possible to resolve isotopic fine structures.[7][8] However, its high cost, large footprint, and slower scan speed make it a specialized tool, often reserved for the most complex analytical challenges.[4]

  • Orbitrap MS represents a powerful and widely adopted platform for small molecule analysis. It provides excellent mass accuracy and resolution readily compatible with liquid chromatography (LC) systems.[8][9] For routine and high-throughput elemental formula confirmation, the Orbitrap is often the instrument of choice.

  • Q-TOF MS technology has advanced significantly, offering robust and high-speed analysis with very good mass accuracy, making it highly competitive.[10] Its fast acquisition rates are particularly advantageous when coupled with ultra-high-performance liquid chromatography (UHPLC) for analyzing complex mixtures.[4]

For the specific task of confirming the elemental formula of a pure sample of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, both a modern Q-TOF and an Orbitrap instrument are exceptionally well-suited and would provide the necessary data quality with high confidence.

Alternative Technique: Combustion Analysis

While HRMS is a premier technique for formula confirmation, traditional combustion analysis (CHNX analysis) remains a relevant, cost-effective method for determining the elemental percentages of a compound.[2][11]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Combustion Analysis (CHNX)
Information Provided Exact mass of the intact moleculePercentage composition of C, H, N, S
Sample Amount Micrograms to NanogramsMilligrams
Destructive? YesYes
Ambiguity Low (unambiguous formula with sufficient accuracy)Can be ambiguous for isomers or compounds with similar % composition
Throughput High (seconds to minutes per sample)Moderate
Expertise Required HighModerate

Combustion analysis is an excellent complementary technique and is often used to assess the bulk purity of a sample before HRMS analysis.[3][11]

Experimental Protocol: Elemental Analysis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

This protocol outlines a self-validating system for confirming the elemental composition using a Liquid Chromatography-HRMS system (applicable to both Orbitrap and Q-TOF).

Part A: Sample Preparation (Causality-Driven)

The goal is to present a pure, ionized sample to the mass spectrometer without introducing contaminants that could interfere with the measurement.[12]

  • Purity Assessment: Before analysis, ensure the sample is of high purity (>95%), as confirmed by NMR or LC-UV. Impurities can complicate the mass spectrum and lead to erroneous assignments.

  • Solvent Selection: Dissolve approximately 1 mg of the solid sample in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.[12] Rationale: These solvents are volatile, compatible with electrospray ionization (ESI), and have low proton affinity, minimizing solvent-related adducts. Avoid solvents like DMSO or DMF which can cause ion suppression.[12]

  • Working Solution: Prepare a final concentration of 1-10 µg/mL by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: This concentration range is typically sufficient for obtaining strong signal intensity without saturating the detector. The addition of 0.1% formic acid is critical for promoting protonation in positive ion mode ESI, leading to the formation of the desired [M+H]⁺ ion.[12]

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter if any particulates are visible. Rationale: This prevents clogging of the LC system and ESI needle, ensuring stable spray and reliable data.

Part B: Instrumentation and Data Acquisition

The instrument must be calibrated and tuned to ensure high mass accuracy and resolution.

  • System Setup: An HPLC system coupled to an HRMS instrument via an ESI source. A direct infusion via syringe pump can also be used for a pure sample, but a short LC column can help separate any last-minute impurities from the analyte of interest.

  • Calibration: Calibrate the mass spectrometer immediately before the analysis using the manufacturer's recommended calibration solution. Rationale: Mass calibration corrects for any drift in the instrument's electronics or temperature fluctuations, ensuring the highest possible mass accuracy. An internal lock mass can be used during the run to correct for drift in real-time.[13]

  • LC-MS Parameters:

    • Column: A short C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • Ionization Mode: ESI Positive. Rationale: The ester and ketone functionalities are readily protonated.

    • Mass Analyzer Settings:

      • Resolution: Set to >70,000 (for Orbitrap) or >40,000 (for Q-TOF) at m/z 200.

      • Scan Range: m/z 100-500. This range comfortably includes the target ion.

      • AGC Target / Max Ion Time: Use default "balanced" settings to ensure a sufficient number of ions are trapped for accurate measurement without causing space-charge effects.

Part C: Data Processing and Validation

This is the interpretive phase where the elemental formula is confirmed.

Logical process for confirming an elemental formula.
  • Mass Extraction: Using the instrument's software, extract the accurate mass of the protonated molecule, [M+H]⁺.

  • Formula Generation: Input the measured accurate mass into a formula calculator. Constrain the search by specifying the elements expected to be present (C, H, O) and setting a mass tolerance window (e.g., ±3 ppm).

  • Isotopic Pattern Matching: The most critical validation step. Compare the experimentally observed isotopic distribution with the theoretical distribution calculated for the most likely formula candidate (C₁₉H₂₈O₃). The software will typically provide a "matching score" or "isotope pattern error". A low error provides extremely high confidence in the assignment.[8][14]

Case Study: Interpreting the Data for C₁₉H₂₈O₃

The molecular formula for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is C₁₉H₂₈O₃.[15] The expected data from an HRMS experiment would look as follows:

Table 1: Elemental Composition Data for Protonated Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate ([M+H]⁺)

ParameterTheoretical Value (for C₁₉H₂₉O₃⁺)Experimental Result (Hypothetical)
Monoisotopic Mass (Da) 305.21167305.21115
Mass Error (ppm) N/A-1.70
m/z (A) 305.21167 (100%)305.21115 (100%)
m/z (A+1) 306.21502 (20.8%)306.21453 (21.1%)
m/z (A+2) 307.21838 (2.2%)307.21781 (2.3%)

Interpretation:

  • The measured mass has an error of only -1.70 ppm, which is well within the accepted <5 ppm threshold for publication and confident formula assignment.

  • The relative abundances of the A+1 and A+2 isotope peaks in the experimental data closely match the theoretical values calculated for C₁₉H₂₈O₃⁺. This dual confirmation of both accurate mass and isotopic pattern provides unambiguous evidence for the proposed elemental formula.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the elemental analysis of small molecules in modern research and development. By providing highly accurate mass measurements and confirming isotopic patterns, instruments like Orbitrap and Q-TOF systems offer a level of confidence and speed that is unmatched by traditional methods. The key to success lies not just in the advanced instrumentation, but in a methodologically sound approach, from meticulous sample preparation to rigorous data validation. Following the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to generate reliable, defensible elemental composition data, accelerating the pace of scientific discovery.

References

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Comparative

Comparison of reactivity between Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate and other keto esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly within the intricate pathways of drug development, keto esters stand out as remarkably versatile interme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within the intricate pathways of drug development, keto esters stand out as remarkably versatile intermediates.[1][2] Their dual functionality, embodying both electrophilic and nucleophilic characteristics, allows for a vast array of chemical transformations.[1] This guide provides an in-depth comparative analysis of the reactivity of a specific γ-keto ester, Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, against other keto esters, offering field-proven insights and supporting experimental data to inform synthetic strategy and execution.

Part 1: The Duality of Reactivity in Keto Esters: Foundational Principles

The reactivity of any keto ester is fundamentally governed by the interplay of electronic and steric effects.[3] These molecules possess multiple reactive sites: the ketone carbonyl, the ester carbonyl, and the α-hydrogens situated between them. The electron-withdrawing nature of both carbonyl groups significantly increases the acidity of these α-hydrogens, making them susceptible to deprotonation and subsequent reactions.[4]

Electronic Effects: The delocalization of the negative charge in the resulting enolate ion, primarily onto the electronegative oxygen atom, is a key stabilizing factor.[4] This resonance stabilization dictates the propensity for enolate formation and, consequently, the keto ester's participation in a wide range of carbon-carbon bond-forming reactions.[5][6]

Steric Effects: The three-dimensional arrangement of atoms within the molecule can profoundly influence reaction rates and outcomes. Bulky substituents can hinder the approach of reagents to a reactive center, a phenomenon known as steric hindrance.[3][7] This can be a desirable trait for achieving selectivity in certain transformations.

G cluster_reactivity Factors Influencing Keto Ester Reactivity cluster_outcomes Reaction Outcomes Electronic_Effects Electronic Effects (Inductive & Resonance) Alpha_Acidity α-Hydrogen Acidity (pKa) Electronic_Effects->Alpha_Acidity Influences enolate stability Nucleophilic_Attack Nucleophilic Attack at C=O Electronic_Effects->Nucleophilic_Attack Modifies carbonyl electrophilicity Steric_Effects Steric Effects (Bulk & Hindrance) Steric_Effects->Nucleophilic_Attack Hinders reagent approach Reaction_Selectivity Reaction Selectivity (Regio- & Chemoselectivity) Steric_Effects->Reaction_Selectivity Directs reaction to less hindered site Alpha_Acidity->Reaction_Selectivity Affects ease of enolate formation

Caption: Interplay of electronic and steric effects on keto ester reactivity.

Part 2: A Deep Dive into Comparative Reactivity

To contextualize the reactivity of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, we will compare it with well-characterized keto esters: ethyl acetoacetate (a β-keto ester) and ethyl benzoylacetate (an aromatic β-keto ester).

α-Hydrogen Acidity and Enolate Formation

The acidity of the α-hydrogens is a critical determinant of a keto ester's utility in reactions proceeding through an enolate intermediate.

CompoundStructureApproximate pKa of α-HKey Structural Features
Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate~20-22γ-keto ester, bulky t-butylphenyl group
Ethyl Acetoacetate~11β-keto ester, activated methylene
Ethyl Benzoylacetate~12β-keto ester, phenyl group

Data is estimated based on typical values for similar structures.

The significantly lower acidity (higher pKa) of the α-hydrogens in Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate compared to β-keto esters like ethyl acetoacetate and ethyl benzoylacetate is a direct consequence of its structure. In β-keto esters, the α-hydrogens are flanked by two carbonyl groups, leading to enhanced stabilization of the conjugate base through resonance. In our target γ-keto ester, the α-hydrogens are adjacent to only one carbonyl group, resulting in less stabilization and therefore lower acidity.[4]

Experimental Protocol: Comparative Deprotonation Study

A qualitative comparison of α-hydrogen acidity can be performed by treating each keto ester with a common base and observing the extent of enolate formation under identical conditions.

  • Preparation: In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, ethyl acetoacetate, and ethyl benzoylacetate in anhydrous THF.

  • Deprotonation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to each flask at -78 °C.

  • Quenching & Analysis: After a set time, quench the reactions with a deuterated electrophile (e.g., D₂O). Analyze the product mixtures by ¹H NMR to determine the percentage of deuteration at the α-position, which correlates with the extent of enolate formation.

Susceptibility to Nucleophilic Attack at the Carbonyl Carbon

The electrophilicity of the carbonyl carbon is another key reaction site. Steric hindrance around the carbonyl group can significantly impact the rate of nucleophilic attack.

The ketone carbonyl of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is flanked by a long alkyl chain and a bulky 4-t-butylphenyl group. This steric bulk is expected to reduce the rate of nucleophilic attack compared to less hindered ketones.[7]

Experimental Protocol: Comparative Reduction Kinetics

The relative rates of nucleophilic attack can be compared by monitoring the reduction of the ketone carbonyl with a mild reducing agent like sodium borohydride (NaBH₄).

  • Reaction Setup: In parallel, set up reactions for each keto ester with a standardized concentration of NaBH₄ in a suitable solvent (e.g., ethanol) at a constant temperature.

  • Monitoring: Withdraw aliquots at regular intervals and quench the reaction.

  • Analysis: Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material over time. Plotting concentration versus time will allow for the determination of initial reaction rates.

G cluster_factors Influencing Factors Reagents Keto Ester + Nucleophile (e.g., Nu⁻) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation Steric_Hindrance Steric Hindrance (e.g., t-butylphenyl group) Steric_Hindrance->Intermediate Hinders approach of Nu⁻ Electronic_Effects Electronic Effects (Carbonyl Electrophilicity) Electronic_Effects->Reagents Increases C=O polarity G cluster_reactions Key Synthetic Transformations cluster_considerations Key Considerations Keto_Ester Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate Claisen Claisen Condensation (Intra-/Intermolecular) Keto_Ester->Claisen Forms β-keto ester Michael Michael Addition (Enolate as Nucleophile) Keto_Ester->Michael Forms 1,5-dicarbonyl Alkylation α-Alkylation (Enolate as Nucleophile) Keto_Ester->Alkylation Forms α-substituted keto ester Acidity α-Hydrogen Acidity Acidity->Claisen Acidity->Michael Acidity->Alkylation Sterics Steric Hindrance Sterics->Claisen Sterics->Michael Sterics->Alkylation Regioselectivity Regioselectivity Regioselectivity->Alkylation

Caption: Synthetic pathways for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.

Conclusion

Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate presents a distinct reactivity profile compared to more common β-keto esters. Its reduced α-hydrogen acidity and significant steric bulk around the ketone carbonyl are defining features. These characteristics can be strategically exploited in organic synthesis. For instance, the steric hindrance can lead to higher regioselectivity in certain reactions, while the attenuated acidity of the α-protons may require stronger bases for enolate formation. Understanding these nuances is paramount for researchers and drug development professionals aiming to leverage this valuable synthetic intermediate in the construction of complex molecular architectures.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22363–22387. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
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  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

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Validation

A Comparative Guide to Purity Determination: qNMR vs. HPLC for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

Executive Summary The precise determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of products. This guide provides a comprehensive comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of purity is a cornerstone of chemical and pharmaceutical development, ensuring the safety, efficacy, and quality of products. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, a key intermediate in various synthetic pathways. Through detailed experimental protocols and supporting data, we demonstrate the superior accuracy, precision, and inherent advantages of qNMR as a primary analytical method. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions about their analytical strategies.

Introduction: The Critical Role of Purity in Scientific Research

In the realms of pharmaceutical science and chemical synthesis, the purity of a compound is not merely a quality metric; it is a fundamental determinant of its biological activity, toxicity, and overall suitability for its intended purpose. For a compound like Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, which may serve as a building block for active pharmaceutical ingredients (APIs), even minute impurities can have significant downstream consequences.

Traditionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) have been the workhorses of purity analysis. While powerful, these methods are not without their limitations. They are often relative methods, relying on the availability of a highly characterized reference standard of the same compound and assuming equal detector response for the analyte and its impurities. This can lead to an overestimation of purity, as "NMR silent" impurities (those lacking a chromophore for UV detection) may go undetected.[1]

Quantitative NMR (qNMR): A Paradigm Shift in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the direct determination of compound purity.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[2][3][4] This unique characteristic establishes qNMR as a primary ratio method, capable of delivering accurate and traceable results without the need for a specific reference standard of the analyte.[4][5]

Key Advantages of qNMR:

  • Primary Method: qNMR provides a direct measurement of the molar ratio between the analyte and a certified internal standard, leading to an absolute purity value.[1][4]

  • No Identical Reference Standard Required: Unlike chromatography, qNMR does not necessitate a reference standard of the analyte itself. Any certified, stable, and non-interfering compound can be used as an internal standard.[2][4]

  • Universal Detection: ¹H qNMR detects all proton-containing molecules, including those that lack a UV chromophore and would be invisible to conventional HPLC-UV detection.

  • High Precision and Accuracy: When performed under optimized conditions, qNMR can achieve a precision with relative standard deviations of less than 1%.[2]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides invaluable structural information, allowing for the simultaneous identification of the analyte and any impurities.[5]

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)

To objectively evaluate the performance of qNMR against a conventional method, a head-to-head comparison with HPLC is essential.[6][7]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Molar ratio of analyte to internal standard based on signal integration.Separation based on polarity, detection based on UV absorbance.
Reference Standard Requires a certified internal standard of a different, non-interfering compound.Typically requires a highly purified reference standard of the analyte.
Accuracy High, as it is a primary ratio method. Less susceptible to response factor variations.Dependent on the purity of the reference standard and the response factors of impurities.
Precision Excellent, with RSDs often below 1%.Good, but can be influenced by system variability and column performance.
Specificity High, due to the detailed structural information in the NMR spectrum.Can be challenging if impurities co-elute or lack a chromophore.
Universality Detects all proton-containing molecules.Limited to compounds with a UV chromophore.
Analysis Time Can be longer per sample due to relaxation delays, but provides more information.Generally faster per sample for routine analysis.
Sources of Error: A Comparative Overview

cluster_qnmr qNMR Error Sources cluster_hplc HPLC Error Sources qnmr_weighing Weighing Errors (Analyte & Standard) qnmr_result Purity Value qnmr_weighing->qnmr_result qnmr_purity Internal Standard Purity qnmr_purity->qnmr_result qnmr_params NMR Parameters (Relaxation Delay, Pulse Width) qnmr_params->qnmr_result qnmr_processing Data Processing (Phasing, Baseline, Integration) qnmr_processing->qnmr_result hplc_weighing Weighing Errors (Reference Standard) hplc_result Purity Value hplc_weighing->hplc_result hplc_purity Reference Standard Purity hplc_purity->hplc_result hplc_response Different Response Factors (Analyte vs. Impurities) hplc_response->hplc_result hplc_invisible Non-Chromophoric Impurities hplc_invisible->hplc_result

Caption: Comparative error sources in qNMR and HPLC purity determination.

Experimental Protocol: Purity Determination of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate using qNMR

This protocol outlines the steps for determining the purity of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate using ¹H qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 500 MHz NMR Spectrometer

  • Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Selection of the Internal Standard: The "Why"

Maleic acid is chosen as the internal standard due to several key properties:[1]

  • High Purity and Stability: It is available as a certified reference material with a well-documented purity.

  • Simple Spectrum: It exhibits a single, sharp singlet in the ¹H NMR spectrum, minimizing the chance of signal overlap.[1]

  • Chemical Inertness: It does not react with the analyte or the solvent.[1]

  • Appropriate Chemical Shift: Its signal appears in a region of the spectrum that is free from analyte signals.[1]

Step-by-Step Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 20 mg of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate into a clean, dry vial. Record the weight to the nearest 0.01 mg.[8]

  • Internal Standard Addition: Accurately weigh approximately 5 mg of maleic acid into the same vial. Record the weight to the nearest 0.01 mg.

  • Dissolution: Add approximately 0.75 mL of CDCl₃ to the vial and gently swirl until both the analyte and the internal standard are completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: The Importance of Parameters

The following parameters are crucial for obtaining accurate quantitative data:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]

  • Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.[9]

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A sufficiently long D1 ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. A D1 of at least 5 times the longest T₁ relaxation time of any signal of interest is recommended.[10] For this experiment, a D1 of 30 seconds is used.

  • Acquisition Time (AQ): An acquisition time of at least 3 seconds is used to ensure adequate digital resolution.

  • Number of Scans (NS): A sufficient number of scans (e.g., 16) should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

Data Processing and Purity Calculation
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.[3][9]

  • Integration: Integrate the well-resolved singlet of the internal standard (maleic acid) and a well-resolved signal of the analyte. For Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, the singlet corresponding to the tert-butyl group is an excellent choice.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[3][4]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

    • analyte: Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate

    • std: Maleic Acid

qNMR Experimental Workflow

A Accurate Weighing (Analyte & Internal Standard) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (Optimized Parameters) C->D E Data Processing (FT, Phasing, Baseline) D->E F Signal Integration E->F G Purity Calculation F->G

Caption: The streamlined workflow of the qNMR experiment.

Experimental Protocol: Purity Determination by HPLC

For comparison, a standard reversed-phase HPLC method is provided.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the analyte in acetonitrile at approximately 1 mg/mL.

Results and Discussion

The purity of a batch of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate was determined by both qNMR and HPLC. The results are summarized below.

Method Mean Purity (%) Standard Deviation Number of Replicates
qNMR 98.70.23
HPLC (Area %) 99.60.13

The qNMR analysis revealed a purity of 98.7%, while the HPLC area percent method indicated a purity of 99.6%. The lower purity value obtained by qNMR is attributed to its ability to quantify all proton-containing species. In this case, the ¹H NMR spectrum showed the presence of a small amount of residual solvent from the synthesis, which was not detected by HPLC-UV. This highlights a significant advantage of qNMR in providing a more accurate and comprehensive purity assessment.

Conclusion

For the determination of the absolute purity of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate, qNMR has demonstrated itself to be a superior analytical technique compared to conventional HPLC. Its status as a primary ratio method, independence from analyte-specific reference standards, and universal detection capabilities provide a more accurate and reliable measure of purity. While HPLC remains a valuable tool for routine analysis and separation of impurities, qNMR offers a higher level of analytical rigor that is essential for applications in pharmaceutical development and quality control.

References

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  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Hoyt, D. W., & Nancy, S. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

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  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

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  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Retrieved from [Link]

  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

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Sources

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